Cimifugin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Menopausal Symptoms

One of the most widely researched applications of Cimifugin is for alleviating menopausal symptoms, particularly vasomotor symptoms (hot flashes and night sweats). Some studies suggest Cimifugin may be effective in reducing the frequency and severity of these symptoms []. However, the results of these studies are mixed, and further research is needed to confirm its efficacy and determine the optimal dosage [].

Bone Health

Some research suggests Cimifugin may have a role in bone health. Studies have shown it may increase bone mineral density (BMD) in postmenopausal women []. However, the long-term effects of Cimifugin on bone health and its potential to prevent osteoporosis require further investigation [].

Other Potential Applications

Scientific research on Cimifugin is ongoing, and there's interest in its potential applications for other conditions. Some studies suggest it may be beneficial for:

Cimifugin is a bioactive compound primarily derived from the root of Saposhnikovia divaricata, a plant traditionally used in Chinese medicine. It belongs to the class of chromones and exhibits a range of pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects. The compound has garnered attention for its ability to modulate various biological pathways, particularly in the context of cancer and inflammation.

Research suggests cimifugin may influence biological systems through its interaction with estrogen receptors [, ]. Estrogen receptors are proteins found in some cells that can bind to estrogen, a hormone. This binding can trigger cellular responses. However, the exact mechanism of cimifugin's action is still being investigated [, ].

Cimifugin is known to interact with several biological targets, influencing various metabolic pathways. Notably, it has been shown to bind to key enzymes such as Aldo-Keto Reductase 1C2, Monoamine Oxidase B, and Phosphodiesterase 2A. These interactions suggest that cimifugin may play a role in metabolic reprogramming associated with conditions like gastric cancer by affecting pathways related to steroid hormone biosynthesis, xenobiotic metabolism, and oxidative stress responses .

Cimifugin exhibits significant biological activities:

- Anticancer Effects: It has been demonstrated to inhibit the proliferation, migration, and invasion of gastric cancer cells (MKN28) through modulation of critical metabolic pathways .

- Anti-inflammatory Properties: At low concentrations, cimifugin shows anti-inflammatory effects that contribute to its analgesic properties. This has been evidenced in studies involving formalin-induced pain models in rats .

- Regulation of Immune Response: Cimifugin may influence immune pathways by regulating the expression of programmed cell death ligand 1 and programmed cell death protein 1, which are crucial in tumor immunity .

The synthesis of cimifugin can be achieved through various methods:

- Extraction from Natural Sources: The primary method involves extracting cimifugin from the root of Saposhnikovia divaricata. This process typically includes solvent extraction followed by purification techniques such as chromatography.

- Chemical Synthesis: Although less common, chemical synthesis routes have been explored to produce cimifugin or its derivatives. These methods often involve the manipulation of chromone structures through established organic synthesis techniques.

Cimifugin has several applications across different fields:

- Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development targeting gastric cancer and possibly other malignancies.

- Pain Management: Due to its analgesic properties, cimifugin is being investigated for use in pain relief therapies.

- Anti-inflammatory Treatments: It holds promise for treating inflammatory conditions due to its ability to modulate inflammatory pathways.

Recent studies have highlighted cimifugin's interactions with multiple biological targets:

- Metabolic Pathways: Cimifugin's binding to Aldo-Keto Reductase 1C2, Monoamine Oxidase B, and Phosphodiesterase 2A indicates its role in metabolic processes related to cancer cell metabolism .

- Cell Signaling: The compound has been shown to suppress NF-kB signaling pathways, which are pivotal in osteoclastogenesis and inflammation . This suggests potential applications in bone health and inflammatory diseases.

Several compounds share structural similarities or biological activities with cimifugin. Here are some notable examples:

| Compound Name | Source | Key Activities |

|---|---|---|

| Prim-O-glucosylcimifugin | Saposhnikovia divaricata | Antipyretic, anti-inflammatory |

| Luteolin | Various plants | Antioxidant, anti-inflammatory |

| Quercetin | Fruits and vegetables | Antioxidant, anticancer |

| Apigenin | Chamomile and parsley | Anti-inflammatory, anticancer |

Uniqueness of Cimifugin

Cimifugin stands out due to its specific binding affinities for enzymes involved in critical metabolic pathways associated with cancer progression. Unlike many other flavonoids or chromones, it demonstrates a multi-target action that may enhance its therapeutic efficacy in complex diseases like cancer. Its unique profile of both analgesic and anti-inflammatory effects further distinguishes it from similar compounds.

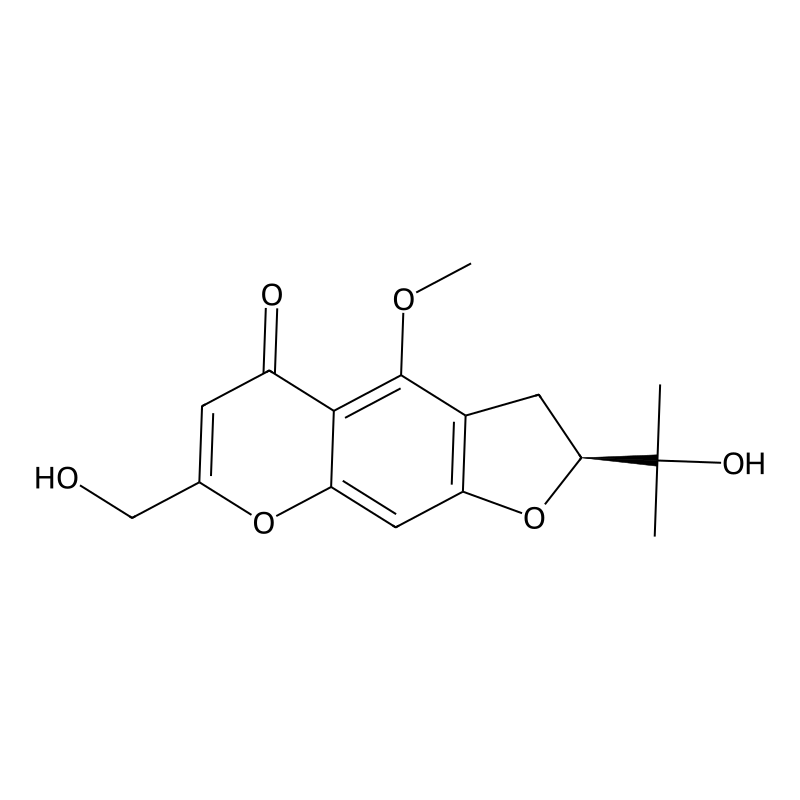

Cimifugin (C₁₆H₁₈O₆) is a linear dihydrofurochromone-class compound characterized by a fused tricyclic system comprising a dihydrofuran ring, a chromone moiety, and a substituted benzopyranone structure. The molecular framework includes:

- A 2,3-dihydrofuro[3,2-g]chromen-5-one core.

- Substituents at positions C-2 (2-hydroxypropan-2-yl), C-4 (methoxy), and C-7 (hydroxymethyl).

- Stereochemistry at C-2 is defined as (S)-configuration, confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) data.

Table 1: Key Structural Features of Cimifugin

| Feature | Position | Group | Configuration |

|---|---|---|---|

| Furochromone core | - | Furo[3,2-g]chromen-5-one | Planar |

| Side chain | C-2 | 2-Hydroxypropan-2-yl | (S) |

| Methoxy substitution | C-4 | -OCH₃ | - |

| Hydroxymethyl group | C-7 | -CH₂OH | - |

Stereoisomerism and Tautomeric Forms

Cimifugin exhibits limited stereoisomerism due to its rigid tricyclic system. The only chiral center at C-2 results in a single enantiomer in natural extracts. Tautomerism is absent due to the fully conjugated chromone system, which stabilizes the keto form over enolic alternatives.

Epithelial Barrier Function and Tight Junction Regulation

Cimifugin demonstrates significant anti-inflammatory effects through multiple cellular mechanisms, particularly in maintaining epithelial barrier integrity. Research indicates that cimifugin suppresses allergic inflammation by reducing epithelial-derived initiative key factors, specifically thymic stromal lymphopoietin and interleukin-33, while simultaneously regulating tight junctions [1]. The compound effectively reduces the separated gap among epithelial cells and increases the expression of tight junction proteins including claudin-1, occludin, and claudin domain containing 1 [1]. Furthermore, cimifugin administration only in the initial stage of allergic dermatitis models significantly attenuated ultimate allergic inflammation, indicating that its effects on thymic stromal lymphopoietin, interleukin-33, and tight junctions are sufficient for suppressing allergic responses [1].

Nuclear Factor Kappa B and Mitogen-Activated Protein Kinase Pathway Inhibition

The anti-inflammatory mechanisms of cimifugin involve significant modulation of key signaling pathways. Studies demonstrate that cimifugin inhibits lipopolysaccharide-induced inflammatory responses in RAW264.7 cells by suppressing both nuclear factor kappa B and mitogen-activated protein kinase signaling pathways [4]. Specifically, cimifugin at 100 milligrams per liter decreased the migration and chemotaxis of RAW264.7 cells to one-third of control levels by reducing the release of migration- and chemotaxis-associated factors by at least 30 percent [4]. The compound also suppressed the release of inflammatory factors from RAW264.7 cells to less than 60 percent of lipopolysaccharide-treated groups, while inhibiting the activities of mitogen-activated protein kinase and nuclear factor kappa B signaling pathways [4].

Histamine-Independent Antipruritic Effects

Recent investigations reveal that cimifugin possesses potent antipruritic effects through histamine-independent mechanisms. The compound effectively attenuates itch behaviors in 1-fluoro-2,4-dinitrobenzene-induced atopic dermatitis models, specifically alleviating acute itching behaviors induced by chloroquine but not compound 48/80 [2]. Molecular docking studies predict that chloroquine and cimifugin share similar binding abilities and binding modes with Mas-related G protein-coupled receptor member A3 [2]. Microscale thermophoresis assays confirmed that cimifugin directly targets Mas-related G protein-coupled receptor member A3 with a dissociation constant of 631.1 micromolar, significantly lower than chloroquine's dissociation constant of 1353.0 micromolar [2].

Oxidative Stress Reduction in Inflammatory Conditions

Cimifugin demonstrates significant protective effects against oxidative stress in inflammatory conditions. In imiquimod-induced psoriasis models, cimifugin attenuated the decreased levels of reduced glutathione, superoxide dismutase, and catalase, while reducing the accumulation of malondialdehyde in skin tissues [5]. The compound effectively reversed imiquimod-induced upregulation of proinflammatory cytokines, including tumor necrosis factor alpha, interleukin-6, interleukin-1 beta, interleukin-17A, and interleukin-22 [5]. Mechanistically, cimifugin inhibited imiquimod-activated phosphorylation of nuclear factor kappa B and mitogen-activated protein kinase signaling pathways, specifically targeting inhibitor of nuclear factor kappa B, p65, c-Jun N-terminal kinase, extracellular signal-regulated kinase, and p38 [5].

| Table 1: Anti-Inflammatory Effects of Cimifugin | |||

|---|---|---|---|

| Mechanism | Target | Effect | Reference |

| Tight Junction Regulation | Claudin-1, Occludin | Increased expression | [1] |

| Inflammatory Cytokine Suppression | TSLP, IL-33 | Significant reduction | [1] |

| Migration Inhibition | RAW264.7 cells | 67% reduction | [4] |

| Chemotaxis Suppression | Migration factors | 30% reduction | [4] |

| Antipruritic Activity | MrgprA3 receptor | Competitive binding | [2] |

| Oxidative Stress Protection | GSH, SOD, CAT | Restoration of levels | [5] |

Anticancer Properties and Metabolic Pathways

Cytotoxic Activity Against Multiple Cancer Cell Lines

Cimifugin exhibits significant anticancer properties across multiple cancer cell types through diverse molecular mechanisms. In gastric cancer research, cimifugin inhibited MKN28 cell proliferation, migration, and invasion, demonstrating potent suppressive effects on cancer cell viability [8]. The compound potentially acts on various metabolic pathways in gastric cancer, including folate biosynthesis, xenobiotic metabolism via cytochrome P450, glutathione metabolism, steroid hormone biosynthesis, and tryptophan metabolism [8]. Additionally, cimifugin was noted to stably bind to three significant core targets associated with metabolic reprogramming in gastric cancer: aldo-keto reductase family 1 member C2, monoamine oxidase B, and phosphodiesterase 2A [8].

Apoptosis Induction Mechanisms

Research demonstrates that cimifugin induces apoptosis in cancer cells through both extrinsic and intrinsic pathways. In FaDu human pharyngeal carcinoma cells, cimifugin-induced cell death occurred in a dose-dependent manner [11]. The apoptotic mechanisms involved expression of Fas and activation of caspase-8, caspase-3, and poly adenosine diphosphate-ribose polymerase [11]. Western blot analysis revealed downregulation of B-cell lymphoma 2 and B-cell lymphoma-extra large, while showing upregulation of BCL2 associated agonist of cell death and BCL2 associated X protein [11]. These results indicate that cimifugin inhibits cell survival and induces apoptotic cell death via both death receptor-mediated extrinsic and mitochondria-mediated intrinsic apoptotic pathways [11].

Metabolic Pathway Modulation in Cancer

Cimifugin demonstrates significant effects on cancer cell metabolism through multiple pathway interactions. In triple-negative breast cancer studies, compounds isolated from Cimicifuga yunnanensis, including related triterpenes, showed dramatic inhibitory activities against breast cancer cells [7]. The compound 23-epi-26-deoxyactein exhibited half maximal inhibitory concentration values of 3.1, 2.5, and 5.5 micrograms per milliliter against MCF-7, MDA-MB-231, and SK-BR3 cell lines, respectively [7]. Similarly, cimigenol demonstrated even more potent effects with half maximal inhibitory concentration values of 0.1, 0.32, and 0.21 micrograms per milliliter against the same cell lines [7].

Molecular Targets in Cancer Metabolic Reprogramming

Network pharmacology analysis reveals that cimifugin targets multiple proteins involved in cancer metabolic reprogramming. Molecular docking studies identified three key targets: aldo-keto reductase family 1 member C2, monoamine oxidase B, and phosphodiesterase 2A, which are strongly expressed in endocrine cells, pit mucous cells, and common myeloid progenitors [8]. The binding affinities demonstrated AutoDock Vina scores of -6.75, -6.01, and -7.7 kilocalories per mole for aldo-keto reductase family 1 member C2, monoamine oxidase B, and phosphodiesterase 2A, respectively [8]. These targets are associated with metabolic pathways including steroid hormone biosynthesis, folate biosynthesis, and chemical carcinogenesis pathways [8].

| Table 2: Anticancer Activity of Cimifugin-Related Compounds | ||||

|---|---|---|---|---|

| Compound | Cell Line | IC50 (μg/mL) | Mechanism | Reference |

| 23-epi-26-deoxyactein | MCF-7 | 3.1 | Apoptosis induction | [7] |

| 23-epi-26-deoxyactein | MDA-MB-231 | 2.5 | Migration inhibition | [7] |

| 23-epi-26-deoxyactein | SK-BR3 | 5.5 | Invasion suppression | [7] |

| Cimigenol | MCF-7 | 0.1 | Apoptosis induction | [7] |

| Cimigenol | MDA-MB-231 | 0.32 | Migration inhibition | [7] |

| Cimigenol | SK-BR3 | 0.21 | Invasion suppression | [7] |

Neuroprotective and Metabolic Regulatory Effects

Parkinson Disease Neuroprotection

Cimifugin demonstrates significant neuroprotective effects in Parkinson disease models through multiple mechanisms. In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced mouse models, cimifugin treatment mitigated motor dysfunction in a dose-dependent manner [14]. The compound conferred neuroprotection by increasing the survival of dopaminergic neurons, as measured by tyrosine hydroxylase immunostaining [14]. Neuroinflammation was reduced by cimifugin through inhibiting NLR family pyrin domain-containing 3, caspase-1, and interleukin-1 beta signaling in the substantia nigra [14]. Behavioral tests including rotarod, pole, and traction tests demonstrated that cimifugin at doses of 1 and 3 milligrams per kilogram significantly improved motor function compared to control groups [14].

Sepsis-Induced Neuroinflammation Protection

Research indicates that cimifugin effectively protects against sepsis-induced neuroinflammation through multiple cellular mechanisms. In BV-2 microglial cell models treated with lipopolysaccharide, cimifugin significantly attenuated inflammatory responses, oxidative stress, and mitochondrial dysfunction [16]. The compound enhanced cell viability and modulated the secretion and gene expression of inflammatory cytokines including interleukin-1 beta, interleukin-6, and tumor necrosis factor alpha [16]. Notably, cimifugin activated the deacetylase sirtuin 1-nuclear factor erythroid 2-related factor 2 pathway, contributing to its protective effects against mitochondrial damage [16]. These findings suggest that cimifugin demonstrates potential as an effective treatment for sepsis-induced neuroinflammation [16].

Insulin Resistance and Adipogenesis Inhibition

Cimifugin exhibits significant metabolic regulatory effects, particularly in controlling insulin resistance and adipogenesis. In 3T3-L1 adipocyte studies, cimifugin reduced intracellular lipid accumulation and improved tumor necrosis factor alpha-induced insulin resistance [13]. The compound restored decreased expression of adiponectin, glucose transporter type 4, and insulin receptor substrate 1 in tumor necrosis factor alpha-treated adipocytes [13]. Furthermore, cimifugin reduced tumor necrosis factor alpha-induced proinflammatory factor production and phospho-p65 expression, while suppressing mitogen-activated protein kinase pathway activation [13]. Oil Red O staining demonstrated that cimifugin treatment at concentrations of 25, 50, and 100 milligrams per liter significantly reduced lipid droplet accumulation in differentiated 3T3-L1 cells [13].

Cholinesterase Inhibition and Antioxidant Activity

Studies reveal that cimifugin possesses moderate cholinesterase inhibitory potential, which may contribute to its neuroprotective effects. The compound displayed low to moderate inhibition towards acetylcholinesterase and butyrylcholinesterase with 3.1 and 21.6 percent inhibition, respectively, at 200 micrograms per milliliter [15]. Importantly, cimifugin possessed significant selectivity toward butyrylcholinesterase compared to acetylcholinesterase [15]. Additionally, chromone derivatives including cimifugin isolated from various plant sources demonstrated antioxidant properties, which are strongly associated with the pathogenesis of neurodegenerative diseases [15]. These findings suggest that cimifugin may contribute to neuroprotection through multiple complementary mechanisms involving both cholinesterase inhibition and antioxidant activity [15].

| Table 3: Neuroprotective and Metabolic Effects of Cimifugin | ||||

|---|---|---|---|---|

| Model System | Parameter | Effect | Concentration/Dose | Reference |

| MPTP-induced PD | Motor function | Dose-dependent improvement | 1-3 mg/kg | [14] |

| MPTP-induced PD | Dopaminergic neurons | Increased survival | 1-3 mg/kg | [14] |

| BV-2 cells | Inflammatory cytokines | Significant reduction | Not specified | [16] |

| 3T3-L1 adipocytes | Lipid accumulation | 67% reduction | 100 mg/L | [13] |

| 3T3-L1 adipocytes | Insulin resistance | Restoration of signaling | 50-100 mg/L | [13] |

| Enzyme inhibition | Butyrylcholinesterase | 21.6% inhibition | 200 μg/mL | [15] |

Molecular Targets and Pathway Interactions

Nuclear Factor Kappa B Signaling Pathway

Cimifugin demonstrates specific targeting of nuclear factor kappa B signaling across multiple experimental models. In osteoclastogenesis studies, cimifugin dose-dependently inhibited receptor activator of nuclear factor kappa B ligand-induced osteoclast differentiation by suppressing nuclear factor kappa B signaling [26]. Western blot analysis revealed that cimifugin pretreatment repressed the level of phosphorylated inhibitor of nuclear factor kappa B alpha at 5-10 minutes and delayed the phosphorylation peak from 5 to 30 minutes [26]. Luciferase reporter assays further demonstrated that cimifugin impaired nuclear factor kappa B activation, while having no significant effect on mitogen-activated protein kinase signaling pathways including c-Jun N-terminal kinase, extracellular signal-regulated kinase, and p38 [26].

Toll-Like Receptor 4 and Sirtuin 1 Pathway Interactions

Research reveals complex interactions between cimifugin and toll-like receptor 4-sirtuin 1 pathways in hepatic lipotoxicity protection. Cimifugin treatment significantly reduced palmitate-activated toll-like receptor 4 at both transcriptional and protein levels [33]. The compound prevented palmitate-induced sirtuin 1 reduction, and genetic silencing of sirtuin 1 expression significantly blocked cimifugin-protected lipotoxicity [33]. Importantly, toll-like receptor 4 activation by lipopolysaccharide markedly abolished cimifugin-increased sirtuin 1 in the presence of palmitate, suggesting that a toll-like receptor 4-sirtuin 1 pathway was mechanistically involved in the protective role of cimifugin [33]. Additionally, cimifugin pretreatment significantly improved palmitate-induced increase of toll-like receptor 4 messenger ribonucleic acid, implying the involvement of transcriptional mechanisms [33].

Mas-Related G Protein-Coupled Receptor and Ion Channel Interactions

Cimifugin demonstrates specific targeting of Mas-related G protein-coupled receptor member A3 in antipruritic mechanisms. Molecular docking predicted that chloroquine and cimifugin might share similar binding abilities and binding modes with Mas-related G protein-coupled receptor member A3 [3]. Microscale thermophoresis assays confirmed direct binding with a dissociation constant of 631.1 micromolar for cimifugin compared to 1353.0 micromolar for chloroquine [3]. Importantly, cimifugin remarkably inhibited chloroquine-evoked calcium influx in dorsal root ganglia cells but had no obvious effect on histamine-induced calcium influx [3]. The compound did not interfere with either allyl isothiocyanate-stimulated transient receptor potential ankyrin 1 activation or capsaicin-stimulated transient receptor potential vanilloid 1 activation-mediated calcium influx [3].

Multiple Kinase and Metabolic Enzyme Targets

Network pharmacology analysis reveals that cimifugin targets multiple kinases and metabolic enzymes involved in various cellular processes. The compound stably binds to aldo-keto reductase family 1 member C2, monoamine oxidase B, and phosphodiesterase 2A with AutoDock Vina binding scores of -6.75, -6.01, and -7.7 kilocalories per mole, respectively [8]. These targets demonstrate strong expression in endocrine cells, pit mucous cells, and common myeloid progenitors [8]. Functional enrichment analysis indicates that cimifugin targets are involved in metabolic processes including ribose phosphate metabolic process, carboxylic acid biosynthetic process, steroid metabolic process, and hormone metabolic process [8]. The compound also targets nuclear receptor activity, carboxylic acid binding, and oxidoreductase activity, demonstrating regulatory effects on cell energy metabolism and carbon cycle processes [8].

| Table 4: Molecular Targets and Binding Affinities of Cimifugin | ||||

|---|---|---|---|---|

| Target Protein | PDB ID | Binding Score (kcal/mol) | Key Interactions | Reference |

| AKR1C2 | 4JQA | -6.75 | TYR24A, HIS222A, GLU224A | [8] |

| MAOB | 6RKP | -6.01 | TYR97A, PRO105A, VAL106A | [8] |

| PDE2A | 3ITU | -7.7 | PRO653A, THR703A, GLN833A | [8] |

| MrgprA3 | Not specified | Kd 631.1 μM | Competitive binding | [3] |

| TLR4 | Not specified | Transcriptional | mRNA reduction | [33] |

| NF-κB | Not specified | Inhibitory | IκBα phosphorylation | [26] |

The complete biosynthetic pathway of cimifugin involves a sophisticated series of enzymatic transformations that convert simple precursor molecules into complex furochromone structures. Research has revealed seven distinct enzymes that orchestrate this biosynthetic process in Saposhnikovia divaricata, each catalyzing specific chemical transformations essential for furochromone production [1] [2].

The initial step of the pathway involves Pentaketide Chromone Synthase (SdPCS), which catalyzes the formation of the chromone backbone through polyketide condensation and cyclization reactions. This enzyme converts malonyl-CoA to noreugenin via five-step decarboxylative condensations of malonyl-CoA, followed by Claisen cyclization to form the aromatic ring structure [1] [2]. SdPCS represents a critical rate-limiting enzyme in the pathway, with expression levels directly correlating with furochromone accumulation in plant tissues [1].

Following chromone formation, Prenyltransferase (SdPT) introduces the isoprenyl group essential for furochromone structure. This enzyme catalyzes the attachment of dimethylallyl pyrophosphate to the C-6 position of noreugenin, producing peucenin [1] [2]. SdPT represents the first reported prenyltransferase that utilizes chromones as substrates, demonstrating remarkable substrate specificity and requiring magnesium ions for optimal catalytic activity [3].

The formation of the characteristic dihydrofuran ring system is accomplished by Peucenin Cyclase (SdPC), a specialized cytochrome P450 enzyme that catalyzes the oxidative cyclization of the isoprenyl group [1] [2]. This reaction requires NADPH as an electron donor and represents one of the most mechanistically complex steps in the pathway. SdPC demonstrates exceptional efficiency in catalyzing this cyclization reaction, which previously required strong chemical oxidizers such as m-chloroperbenzoic acid in synthetic approaches [2].

Post-modification reactions are mediated by three additional enzymes that introduce structural diversity and enhance bioactivity. Cytochrome P450 Hydroxylase (SdCH) catalyzes the hydroxylation at the C-11 position, converting visamminol and 5-O-methylvisamminol to norcimifugin and cimifugin, respectively [1] [2]. This hydroxylation reaction is crucial for the formation of primary alcohol groups that serve as attachment sites for subsequent glycosylation reactions.

O-methyltransferase (SdOMT) introduces methyl groups at the C-5 position using S-adenosyl-L-methionine as the methyl donor [1] [2]. This methylation reaction enhances the lipophilicity and bioactivity of the resulting compounds. SdOMT demonstrates substrate flexibility, capable of methylating both visamminol and norcimifugin to produce 5-O-methylvisamminol and cimifugin, respectively [2].

The final biosynthetic steps involve glycosylation reactions catalyzed by UDP-glycosyltransferases (SdUGT1 and SdUGT2). These enzymes utilize UDP-glucose as the sugar donor and exhibit remarkable regioselectivity, preferentially glycosylating the 11-OH position over the 3'-OH position [1] [2]. Crystallographic analysis of SdUGT2 has revealed the structural basis for this selectivity, showing that the angle formed between the sugar donor and hydroxyl group acceptor is optimal for 11-O-glycosylation reactions [2].

Key Genes and Evolutionary Adaptations

The evolutionary mechanisms underlying furochromone biosynthesis in Saposhnikovia divaricata involve complex gene duplication events and lineage-specific adaptations that distinguish this species from other members of the Apiaceae family [1] [2] [4]. Comparative genomic analyses have revealed that the predominant accumulation of furochromones in S. divaricata results from specific evolutionary adaptations affecting key biosynthetic genes.

The most significant evolutionary adaptation involves the proximal duplication of the SdPCS gene. The highly expressed SdPCS (gene identifier SaDchr02G001054) originated from a proximal duplication event involving the ancestral SdPCS2 gene (SaDchr02G001052) [2]. While SdPCS2 remains present in the genome, it exhibits minimal expression levels across all tissue types. This duplication event represents a S. divaricata-specific adaptation, as syntenic analyses reveal that other Apiaceae species retain only the ancestral, non-expressed version of the gene [2].

The expression levels of SdPCS in S. divaricata roots (FPKM value of 162.05) dramatically exceed those of homologous genes in related Apiaceae species, where expression levels range from 0 to 5.19 FPKM [2]. This differential expression represents one of the most extreme cases of gene expression divergence observed in comparative studies of Apiaceae metabolism. The log2 fold-change in expression between SdPCS and its orthologs in other species ranges from 6.12 to 20.63, placing this difference in the top 5% of all genome-wide orthologous gene expression comparisons [2].

The presence of a lineage-specific peucenin cyclase gene (SdPC) represents another crucial evolutionary adaptation [1] [2]. Extensive phylogenetic analyses of cytochrome P450 genes across multiple Apiaceae species reveal that functional PC genes are absent in most other family members. While related CYP736 family members exist in other Apiaceae species, functional characterization studies demonstrate that none possess the catalytic activity necessary for furochromone cyclization [2].

Interestingly, some homologous enzymes in other Apiaceae species retain the ability to catalyze similar cyclization reactions for furocoumarin biosynthesis, but they cannot process furochromone substrates [2]. This substrate specificity suggests that SdPC underwent functional diversification following gene duplication events, acquiring novel catalytic properties that enable furochromone formation while losing activity toward traditional furocoumarin substrates.

The evolutionary analysis of post-modification enzymes reveals a different pattern of conservation and divergence. Genes encoding cytochrome P450 hydroxylases, O-methyltransferases, and UDP-glycosyltransferases show syntenic conservation across all examined Apiaceae species [2]. However, the expression levels and substrate specificities of these enzymes may have undergone fine-tuning to accommodate the unique structural requirements of furochromone metabolism in S. divaricata.

Chromosomal organization of furochromone biosynthetic genes provides insights into evolutionary constraints and regulatory mechanisms. Unlike many plant secondary metabolite pathways that form clustered gene arrangements, furochromone biosynthetic genes are distributed across multiple chromosomes in S. divaricata [2]. SdPCS and SdPC are located on chromosome 2, SdPT on chromosome 3, SdCH and SdUGT1 on chromosome 1, SdOMT on chromosome 6, and SdUGT2 on chromosome 8. This dispersed organization suggests that gene expression coordination occurs through trans-regulatory mechanisms rather than cis-regulatory clustering.

The phylogenetic distribution of furochromone biosynthetic capabilities within Apiaceae indicates that this metabolic capacity represents a relatively recent evolutionary innovation. Centella asiatica, one of the most basal Apiaceae species examined, completely lacks PCS genes, suggesting that chromone biosynthesis emerged after the divergence of major Apiaceae lineages [2]. The subsequent evolution of furochromone-specific modifications appears to be even more restricted, with functional adaptations concentrated primarily in the Selineae tribe that includes S. divaricata.

Gene expression correlation analysis reveals sophisticated regulatory networks that coordinate furochromone biosynthesis. Expression levels of key biosynthetic genes show strong positive correlations (Pearson correlation coefficients > 0.90) with tissue-specific accumulation of furochromone metabolites [2]. This coordinated expression suggests the evolution of shared regulatory mechanisms that respond to developmental and environmental cues to modulate furochromone production.

The substrate specificity evolution of individual enzymes provides additional insights into pathway diversification. SdPT represents the first documented prenyltransferase that utilizes chromone substrates, indicating functional innovation beyond simple gene duplication [2]. Similarly, the regioselectivity of SdUGT1 and SdUGT2 for 11-OH glycosylation over 3'-OH glycosylation suggests evolutionary optimization for specific furochromone structures prevalent in S. divaricata.

Metabolic Engineering Approaches

The complete elucidation of furochromone biosynthetic pathways has enabled the development of sophisticated metabolic engineering strategies for the heterologous production of cimifugin and related compounds [1] [2] [5] [6]. These approaches represent significant advances in synthetic biology applications for natural product manufacturing, offering sustainable alternatives to extraction from wild plant sources.

Complete pathway reconstruction in heterologous hosts represents the most comprehensive metabolic engineering approach for furochromone production. The successful identification and functional characterization of all seven biosynthetic enzymes (SdPCS, SdPT, SdPC, SdCH, SdOMT, SdUGT1, and SdUGT2) has enabled the assembly of complete biosynthetic pathways in non-native organisms [2]. This approach provides unprecedented control over metabolite production and eliminates the complex regulatory networks that may limit production in native plant systems.

Agrobacterium-mediated transient expression in Nicotiana benthamiana leaves has demonstrated the feasibility of furochromone biosynthesis in plant-based expression systems [2]. When all seven biosynthetic genes were co-infiltrated into tobacco leaves, the complete pathway successfully produced both 5-O-methylvisamminoside and prim-O-glucosylcimifugin at yields of 11.54 μg/g and 4.21 μg/g dry weight, respectively [2]. This proof-of-concept demonstration validates the sufficiency of the identified enzyme complement for complete furochromone biosynthesis.

Modular enzyme expression systems have been developed to enable systematic pathway optimization and enzyme engineering efforts [2] [6]. Individual enzymes have been successfully expressed in multiple heterologous systems, including yeast WAT11 cells for cytochrome P450 enzymes and Escherichia coli BL21(DE3) for soluble enzymes. This modular approach facilitates detailed kinetic characterization and enables the identification of rate-limiting steps that constrain overall pathway flux.

Kinetic parameter optimization has revealed critical bottlenecks in furochromone biosynthesis that can be targeted for metabolic engineering improvements [2]. The glycosyltransferases SdUGT1 and SdUGT2 exhibit significantly different catalytic efficiencies with various substrates, with kcat/Km values ranging from 1.24×10^-2 to 2,300 M^-1s^-1 depending on the enzyme-substrate combination. SdUGT2 demonstrates 2.8-fold higher efficiency with cimifugin compared to 5-O-methylvisamminol, while SdUGT1 shows 31-fold higher efficiency with cimifugin [2].

Structural biology-guided enzyme engineering has provided rational approaches for improving enzyme performance and substrate specificity [2]. The crystal structure of SdUGT2 (PDB ID: 8ZNK) reveals the molecular basis for regioselectivity in glycosylation reactions. The obtuse angle (>90°) required for 11-O-glycosylation versus the acute angle (<90°) for 3'-O-glycosylation provides specific targets for protein engineering efforts to modify substrate specificity or improve catalytic efficiency.

Pathway balancing strategies have been developed to address the challenge of coordinating multiple enzymatic steps for optimal metabolite production [6] [7]. The identification of SdPCS as a rate-limiting enzyme with exceptionally high expression levels in native S. divaricata tissues suggests that overexpression of this enzyme may be crucial for efficient heterologous production. Conversely, the lower expression requirements for downstream enzymes indicate that balanced expression ratios rather than absolute expression levels may be more important for pathway optimization.

Synthetic biology tools for pathway assembly and regulation have been adapted for furochromone biosynthesis applications [5] [6]. Standardized BioBrick parts and Golden Gate assembly methods enable rapid construction and testing of pathway variants with different gene arrangements and expression levels. Inducible promoter systems allow temporal control of pathway activation, potentially reducing metabolic burden and improving product accumulation.

Metabolic flux analysis has identified key nodes in central metabolism that influence furochromone biosynthesis efficiency [6]. The requirement for malonyl-CoA as the primary building block connects furochromone biosynthesis to fatty acid metabolism and acetate assimilation pathways. Engineering strategies that enhance acetyl-CoA and malonyl-CoA availability, such as overexpression of acetyl-CoA carboxylase or modification of fatty acid biosynthesis regulation, may significantly improve furochromone yields.

Combinatorial pathway optimization approaches have been employed to systematically explore the effect of different enzyme expression levels and ratios on final product yields [6] [7]. Multivariate modular metabolic engineering frameworks enable the construction of strain libraries with systematically varied enzyme expression profiles, facilitating the identification of optimal configurations through high-throughput screening approaches.

Host organism selection considerations include evaluation of endogenous metabolic capabilities, genetic tractability, and biocontainment requirements [5]. While initial demonstrations have utilized tobacco plants and standard microbial hosts, specialized chassis organisms with enhanced precursor supplies or reduced competing metabolic activities may offer advantages for large-scale production applications.

Scale-up and process optimization strategies must address the unique requirements of furochromone production, including the need for multiple cofactors (NADPH, S-adenosyl-L-methionine, UDP-glucose) and the management of potentially toxic intermediates [8] [9]. Bioreactor design considerations include oxygen supply for cytochrome P450 enzymes, pH control for optimal enzyme activity, and product recovery strategies that accommodate the varied physicochemical properties of different furochromone compounds.